V.I. Butin's research primarily focuses on radiation physics and its impact on electronic components . He has authored and co-authored several papers exploring the effects of radiation on metal-oxide-semiconductor field-effect transistors (MOSFETs), commonly used in integrated circuits (ICs). His research investigates methods for:
These research efforts contribute to advancements in radiation hardening of electronic components, crucial for their safe and reliable operation in harsh environments exposed to radiation, such as space or nuclear facilities.
Laurent Butin's research area lies in non-destructive testing (NDT), specifically using magnetoresistance (MR) arrays for defect detection in industrial applications . He has explored the potential of MR arrays to overcome limitations associated with eddy current techniques used for deep-lying defect detection. His research focuses on: